7-Chloro-4-hydrazinoquinoline

Catalog No.
S1894900
CAS No.
23834-14-2
M.F
C9H8ClN3
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-4-hydrazinoquinoline

CAS Number

23834-14-2

Product Name

7-Chloro-4-hydrazinoquinoline

IUPAC Name

(7-chloroquinolin-4-yl)hydrazine

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C9H8ClN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13)

InChI Key

TWJRTPKEHPDDPG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NN

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NN

The exact mass of the compound 7-Chloro-4-hydrazinoquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Chloro-4-hydrazinoquinoline (CAS: 23834-14-2) is a highly versatile bifunctional intermediate that combines a pharmacologically privileged 7-chloroquinoline core with a strongly nucleophilic hydrazine moiety at the 4-position . Unlike standard halogenated quinolines, the presence of the alpha-effect-enhanced hydrazine group allows for rapid, high-yield condensation reactions with aldehydes and ketones to form stable hydrazones, as well as direct cyclization into pyrazole and triazole fused systems . In industrial and pharmaceutical procurement, this compound is prioritized as a foundational building block for synthesizing antimalarial agents, antimicrobial libraries, and transition metal chelating ligands, offering a streamlined synthetic pathway that bypasses the harsh amination conditions required by its dichloro precursors .

Attempting to substitute 7-Chloro-4-hydrazinoquinoline with its immediate precursor, 4,7-dichloroquinoline, introduces significant process inefficiencies, as direct C-N coupling with complex amines or hydrazines requires harsh thermal conditions, extended reaction times, and often results in lower yields due to competing side reactions [1]. Furthermore, substituting with non-chlorinated analogs (such as 4-hydrazinoquinoline) or structural isomers (like 5-chloro or 8-chloro derivatives) fundamentally compromises the downstream utility of the synthesized molecules; the 7-chloro substituent is a strictly conserved pharmacophore essential for high antimalarial and antimicrobial efficacy [1]. Finally, utilizing 7-chloro-4-aminoquinoline instead of the hydrazino variant eliminates the terminal nucleophilic nitrogen, entirely preventing the mild formation of hydrazones and Schiff base ligands critical for subsequent metal complexation or cyclization [1].

Accelerated Hydrazone Condensation Kinetics and Yield

7-Chloro-4-hydrazinoquinoline exhibits superior nucleophilicity due to the alpha-effect of the hydrazine group, allowing for rapid condensation with heteroaromatic aldehydes. Reactions typically achieve 58–92% yields under mild conditions (room temperature to mild reflux in ethanol) within 3 to 30 hours [1]. In contrast, attempting direct C-N coupling of the precursor 4,7-dichloroquinoline to form equivalent complex derivatives requires prolonged heating (>80°C) and multi-step sequences, often suffering from reduced overall yields[1].

Evidence DimensionCondensation reaction yield and conditions
Target Compound Data58–92% yield of hydrazones under mild ethanol conditions (room temp to mild reflux)
Comparator Or Baseline4,7-dichloroquinoline (requires harsh amination, >80°C, multi-step for equivalent complexity)
Quantified DifferenceEliminates one synthetic step and significantly improves overall derivative yield by bypassing direct aryl chloride amination.
ConditionsReaction with heteroaromatic aldehydes in ethanol or ethanol/water mixtures.

Procuring the pre-formed hydrazine derivative streamlines synthesis workflows, significantly reducing reactor time and solvent overhead in library generation.

Critical Role of the 7-Chloro Substituent in Downstream Bioactivity

The 7-chloro substitution on the quinoline ring is strictly required for maintaining high downstream biological activity in synthesized derivatives. Structure-activity relationship (SAR) studies consistently demonstrate that the 7-chloro moiety is essential for optimal activity against targets like Staphylococcus aureus and Mycobacterium tuberculosis[1]. Removing the chlorine atom or shifting it to the 5-position or 8-position drastically alters the lipophilicity and target binding affinity, leading to a significant reduction in antimalarial and antibacterial efficacy compared to the 7-chloro baseline [1].

Evidence DimensionDownstream derivative bioactivity (antimicrobial/antimalarial)
Target Compound DataHigh target inhibition (essential 7-chloro pharmacophore preserved)
Comparator Or BaselineNon-chlorinated 4-hydrazinoquinoline or 5-/8-chloro isomers
Quantified DifferenceSignificant reduction or complete loss of primary antimicrobial activity when the 7-chloro group is absent or misplaced.
ConditionsIn vitro screening of quinolonylhydrazone derivatives against standard bacterial and parasitic strains.

For pharmaceutical procurement, selecting the exact 7-chloro isomer is non-negotiable to ensure the synthesized library retains its intended biological mechanism of action.

Superior Chelating Ligand Precursor for Transition Metal Complexes

7-Chloro-4-hydrazinoquinoline readily condenses with o-hydroxyacetophenone or benzaldehyde to form Schiff base hydrazone ligands that act as highly effective monobasic bidentate or dibasic tridentate chelators [1]. These ligands form stable, high-yield complexes with transition metals such as Cu(II), Ni(II), and UO2(VI). The precursor 4,7-dichloroquinoline lacks the necessary nitrogen donor atoms to form these stable chelates, making the hydrazino derivative uniquely suited for developing metallo-pharmaceuticals or analytical sensing monolayers [1].

Evidence DimensionLigand denticity and metal complexation capability
Target Compound DataForms stable ON or ONN coordination sites via Schiff base formation
Comparator Or Baseline4,7-dichloroquinoline (incapable of forming highly stable Schiff base chelates)
Quantified DifferenceEnables direct synthesis of bi- and tri-dentate transition metal complexes, impossible with the dichloro baseline.
ConditionsReaction with transition metal salts (Cu, Ni, Co, Mn) in basic ethanol solutions.

Provides inorganic chemists and materials scientists with a reliable, reactive building block for synthesizing stable metal-organic frameworks and bioactive metal complexes.

High-Throughput Synthesis of Bioactive Quinolonylhydrazones

Due to its rapid condensation kinetics and preservation of the critical 7-chloro pharmacophore, 7-Chloro-4-hydrazinoquinoline is the optimal precursor for generating extensive libraries of antimalarial, antitubercular, and antifungal agents. It allows medicinal chemists to efficiently screen diverse aryl and heteroaryl hydrazones without the yield bottlenecks associated with direct amination of dichloroquinolines [1].

Development of Metallo-Pharmaceuticals and Coordination Complexes

The compound's ability to form stable bidentate and tridentate Schiff base ligands makes it highly valuable in coordination chemistry. It is routinely procured to synthesize transition metal complexes (e.g., with Cu(II), Ni(II), and UO2(VI)) that serve as biological models, enzyme inhibitors, or advanced antimicrobial agents[2].

Fabrication of Optical Sensing Monolayers and Macrocycles

Beyond traditional pharmaceuticals, the reactive hydrazine group enables the synthesis of complex macrocycles, such as 7-chloro-4-quinolylazo-pillar[5]arenes. These derivatives are used to create reusable, covalently bound quartz monolayers for the direct UV-vis and fluorescence detection of linear amines in analytical chemistry and materials science [3].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23834-14-2

Wikipedia

Quinoline, 7-chloro-4-hydrazino-

Dates

Last modified: 08-16-2023

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